molecular formula C20H16BrN3O2 B15055435 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

Cat. No.: B15055435
M. Wt: 410.3 g/mol
InChI Key: NLOWYKQJTBGUJS-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and dimethoxyphenyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form an intermediate. This intermediate is then subjected to a cyclization reaction with malononitrile under basic conditions to yield the desired nicotinonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
  • 2-Amino-6-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
  • 2-Amino-6-(4-methylphenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

Uniqueness

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of amino, bromophenyl, and dimethoxyphenyl groups imparts distinct physicochemical properties to the compound, making it valuable for diverse research applications.

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H16BrN3O2/c1-25-18-8-5-13(9-19(18)26-2)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10H,1-2H3,(H2,23,24)

InChI Key

NLOWYKQJTBGUJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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